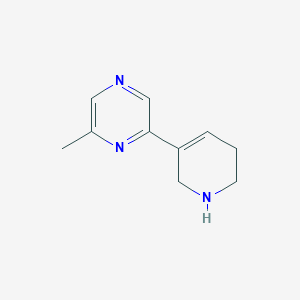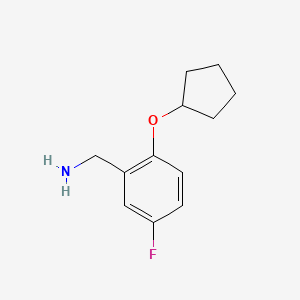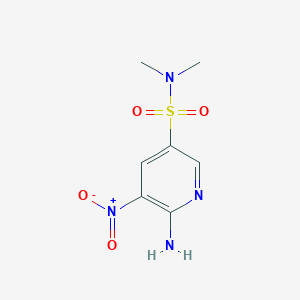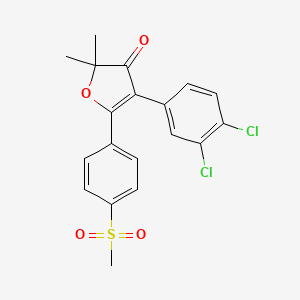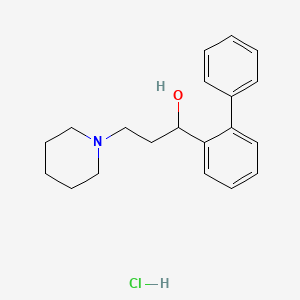
(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a triethylene glycol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can convert the boronic acid to boranes.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran, dimethylformamide, and water are frequently used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The primary mechanism of action for (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The boronic acid group interacts with the palladium center, facilitating the transfer of the organic group.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid with a methoxy group, used in organic synthesis.
(2-Methoxy-5-pyridinyl)boronic Acid: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness:
Triethylene Glycol Chain: The presence of the triethylene glycol chain in (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid provides unique solubility and reactivity properties compared to simpler boronic acids.
Functional Group Tolerance: The compound’s structure allows it to participate in reactions under mild conditions, making it versatile for various synthetic applications.
属性
CAS 编号 |
1103862-09-4 |
|---|---|
分子式 |
C10H16BNO5 |
分子量 |
241.05 g/mol |
IUPAC 名称 |
[5-[2-(2-methoxyethoxy)ethoxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO5/c1-15-2-3-16-4-5-17-10-6-9(11(13)14)7-12-8-10/h6-8,13-14H,2-5H2,1H3 |
InChI 键 |
YGTKWCOUSKBBDO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)OCCOCCOC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


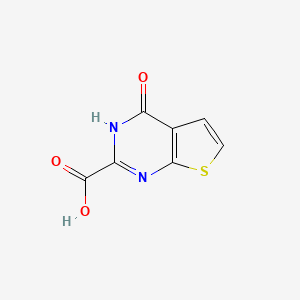
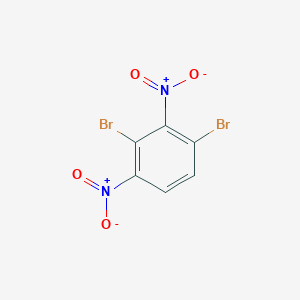
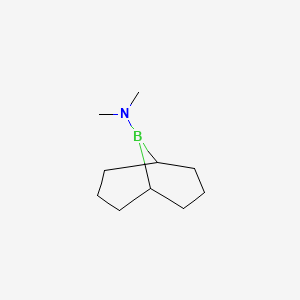
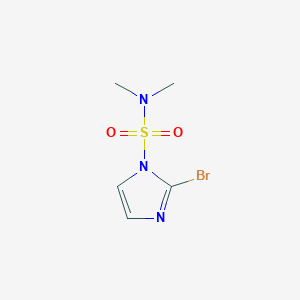

![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
